molecular formula C8H4ClNO2 B13697801 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13697801
M. Wt: 181.57 g/mol
InChI Key: UPDXFTNEVVFBCP-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a dioxole ring fused to a benzene ring. The presence of a chlorine atom and a nitrile group on the benzene ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the chlorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 6-chlorobenzo[d][1,3]dioxole with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chlorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a nitrile group.

    6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    6-Chlorobenzo[d][1,3]dioxole-4-carbaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

6-chloro-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2

InChI Key

UPDXFTNEVVFBCP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C#N)Cl

Origin of Product

United States

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